molecular formula C21H20F3N3O2S B2560517 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine CAS No. 881940-93-8

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Cat. No. B2560517
M. Wt: 435.47
InChI Key: CPZCHJGCSMWYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry

Research has demonstrated the use of quinolin-amine compounds in the creation of new platinum(II) and palladium(II) complexes. These complexes are synthesized through metal-assisted condensation reactions involving tridentate N-donor ligands and have shown potential for various applications in organometallic chemistry (Bortoluzzi et al., 2011).

Synthesis of Stereoisomers

Quinolin-amine derivatives have been utilized in the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines. These compounds are key intermediates for the development of quinolone antibacterials, showcasing the significance of quinolin-amine compounds in medicinal chemistry (Schroeder et al., 1992).

Cytotoxic Activity and CDK Inhibition

Quinolin-amine derivatives have been synthesized and evaluated for their cytotoxic activity and CDK inhibitor activity. Studies indicate that these compounds, particularly those with quinolin-4-yl substitution, present notable cytotoxic activity and effectiveness in inhibiting CDK1/CycA (Vilchis-Reyes et al., 2010).

Fluorescent Sensor Development

Quinolin-amine based compounds have been developed as novel fluorescent dyes, acting as sensors for the detection of inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc. These compounds utilize an electron transfer mechanism for sensing and show significant potential in analytical chemistry applications (Mac et al., 2010).

Polymerization Catalysis

In the field of organometallic chemistry, quinolin-amine derivatives have been employed in the synthesis of aluminum and zinc complexes. These complexes have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone, which is significant for polymer science (Qiao et al., 2011).

Antitumor Agents

Certain 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from quinolin-amine compounds, have demonstrated potent antitumor activities. These compounds show selective cytotoxic activity against cancer cell lines while having minimal effects on normal cells, indicating their potential as therapeutic agents in oncology (Huang et al., 2013).

properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c1-14-12-19(18-9-4-15(21(22,23)24)13-20(18)25-14)26-16-5-7-17(8-6-16)30(28,29)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCHJGCSMWYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.